molecular formula C14H9F2N3O B11799819 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11799819
M. Wt: 273.24 g/mol
InChI Key: UQQHWYKVHQXNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that features a unique combination of a difluorophenyl group and an oxadiazole ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the difluorophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.

    Substitution: The difluorophenyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the difluorophenyl moiety .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives, including 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline, as effective agents against various cancer cell lines:

  • Mechanism of Action :
    • The compound exhibits significant cytotoxic effects on several cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reported at 86.61% and 85.26% respectively .
    • The mechanism involves inducing apoptosis and disrupting cellular proliferation pathways.
  • Case Study: Anticancer Efficacy :
    • A study investigated the anticancer activity of a series of oxadiazole derivatives, including this compound, demonstrating promising results in inhibiting tumor growth in vitro and in vivo settings .
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Antibacterial Studies :
    • Research has indicated that oxadiazole derivatives can exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
    • The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 6.25 µg/ml .
  • Case Study: Antimicrobial Efficacy :
    • In a study focused on synthesizing new oxadiazole derivatives, compounds were tested for their antimicrobial activities against various strains, showing significant inhibition rates .
Bacterial StrainMinimum Inhibitory Concentration (µg/ml)
Mycobacterium smegmatis6.25
Pseudomonas aeruginosa12.50

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been studied for their potential in various biological applications:

  • Anti-Diabetic Properties :
    • Some derivatives have demonstrated efficacy in lowering glucose levels in diabetic models, indicating their potential utility in diabetes management .
  • Additional Activities :
    • The broader biological significance of oxadiazoles includes antiviral, anti-inflammatory, and analgesic properties .

Mechanism of Action

The mechanism of action of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)aniline: Shares the difluorophenyl group but lacks the oxadiazole ring, resulting in different reactivity and applications.

    2,6-Difluoroaniline: A simpler compound with only the difluorophenyl and aniline groups, used in various synthetic applications.

    1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents, used in diverse fields from materials science to pharmaceuticals.

Uniqueness

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the difluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets .

Biological Activity

The compound 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C8_{8}H5_{5}F2_{2}N3_{3}O
  • Molecular Weight : 197.14 g/mol
  • CAS Number : 1504957-58-7
  • Anticancer Activity :
    • Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines such as MCF-7 and U-937 by activating the p53 pathway and enhancing caspase activity .
  • Antimicrobial Properties :
    • Oxadiazole derivatives have been recognized for their antimicrobial activities against a range of pathogens. For example, modifications in the oxadiazole structure have led to enhanced inhibition of bacterial growth in strains like Acinetobacter baumannii .
  • Inhibitory Effects on Enzymes :
    • Certain oxadiazole compounds have demonstrated inhibitory effects on key enzymes involved in cancer progression and inflammation. The selectivity for human carbonic anhydrases (hCA IX and hCA II) has been highlighted as a promising target for developing new therapeutic agents .

Table 1: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50_{50} / MIC (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)<10Apoptosis induction via p53
AntimicrobialAcinetobacter baumannii0.5Cell membrane disruption
Enzyme InhibitionhCA IX89 pMCompetitive inhibition

Recent Research Insights

A study published in MDPI highlighted that derivatives similar to this compound showed higher biological potency compared to traditional chemotherapeutics like doxorubicin . The research emphasized the potential for these compounds to serve as novel anticancer agents with improved efficacy and reduced side effects.

Flow Cytometry Analysis

Flow cytometry assays demonstrated that the compound significantly increases apoptotic cell death in treated cancer cell lines in a dose-dependent manner. This suggests a robust mechanism by which these compounds can selectively target cancer cells while sparing normal cells .

Properties

Molecular Formula

C14H9F2N3O

Molecular Weight

273.24 g/mol

IUPAC Name

3-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C14H9F2N3O/c15-10-5-2-6-11(16)12(10)13-18-14(20-19-13)8-3-1-4-9(17)7-8/h1-7H,17H2

InChI Key

UQQHWYKVHQXNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.